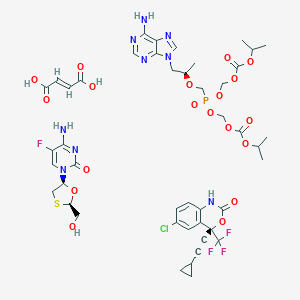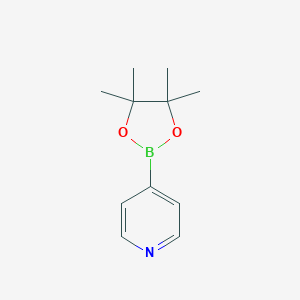
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane, commonly known as 2C-I, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1975 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
作用机制
The exact mechanism of action of 2C-I is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
生化和生理效应
The biochemical and physiological effects of 2C-I include increased heart rate, blood pressure, and body temperature. It also causes pupil dilation, altered perception of time and space, and changes in mood and thought processes. These effects are similar to those of other psychedelic drugs such as LSD and psilocybin.
实验室实验的优点和局限性
One advantage of using 2C-I in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of serotonin receptor activation without the confounding effects of other neurotransmitters. However, one limitation is the potential for abuse and the lack of standardized dosing protocols.
未来方向
There are several future directions for research on 2C-I. One area of interest is its potential therapeutic effects in treating mental health disorders. Additionally, more research is needed to fully understand the mechanism of action of 2C-I and its effects on the brain. Finally, there is a need for the development of standardized dosing protocols and safety guidelines for the use of 2C-I in lab experiments.
合成方法
The synthesis of 2C-I involves the reaction of 2,5-dimethyl-4-iodophenylacetonitrile with 2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. This method was first described by Shulgin in his book, PiHKAL (Phenethylamines I Have Known And Loved).
科学研究应用
2C-I has been studied for its potential therapeutic effects in treating various mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. Additionally, 2C-I has been used in research to study the neural mechanisms of consciousness and perception.
属性
CAS 编号 |
141817-19-8 |
|---|---|
产品名称 |
1-(2,5-Dimethyl-4-iodophenyl)-2-aminopropane |
分子式 |
C11H16IN |
分子量 |
289.16 g/mol |
IUPAC 名称 |
1-(4-iodo-2,5-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16IN/c1-7-5-11(12)8(2)4-10(7)6-9(3)13/h4-5,9H,6,13H2,1-3H3 |
InChI 键 |
XNLVEGLGFMXLAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)CC(C)N |
规范 SMILES |
CC1=CC(=C(C=C1I)C)CC(C)N |
同义词 |
1-(2,5-dimethyl-4-iodophenyl)-2-aminopropane 2,5-dimethyl-4-iodo-alpha-methylbenzeneethanamine 2,5-dimethyl-4-iodo-alpha-methylphenethylamine 2,5-dimethyl-4-iodoamphetamine 2,5-dimethyl-4-iodophenylisopropylamine DMIPAP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




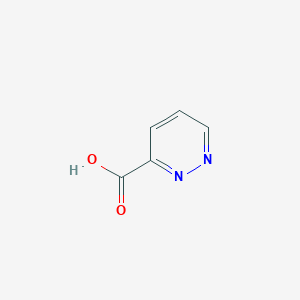

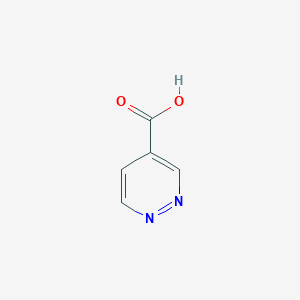

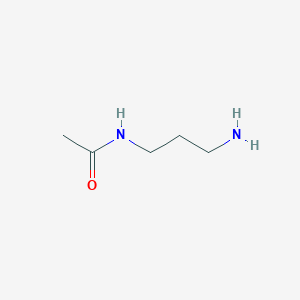
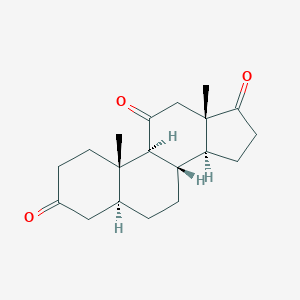
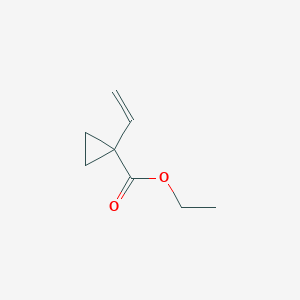
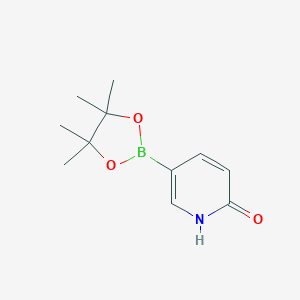
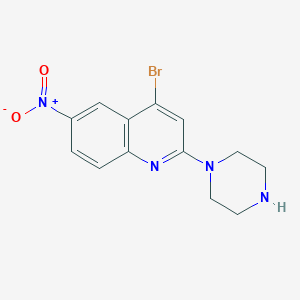
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)
